N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits acetylcholinesterase and monoamine oxidase B by binding to their active sites, thereby preventing the breakdown of neurotransmitters and reducing the formation of beta amyloid plaques . This dual inhibition is particularly beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
Thiazole derivatives: Known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Triazole derivatives: These compounds are also studied for their potential therapeutic applications, particularly in antifungal and anticancer treatments.
Uniqueness
N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide stands out due to its dual inhibitory action on acetylcholinesterase and monoamine oxidase B, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C25H24N4O3S2 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H24N4O3S2/c1-18-6-12-21(13-7-18)34(31,32)27-20-10-8-19(9-11-20)24(30)28-14-16-29(17-15-28)25-26-22-4-2-3-5-23(22)33-25/h2-13,27H,14-17H2,1H3 |
InChI Key |
QVGZMRFKMOQACL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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